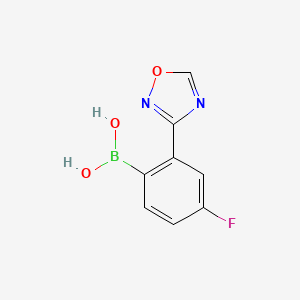

4-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid is a chemical compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a 1,2,4-oxadiazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its utility in various chemical reactions .

Méthodes De Préparation

The synthesis of 4-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid typically involves the following steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes with carboxylic acid chlorides under mild conditions (e.g., Cs₂CO₃, MeCN, 20°C).

Introduction of the fluoro group: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial production methods may involve optimization of these steps to enhance yield and purity, employing scalable reaction conditions and efficient purification techniques .

Analyse Des Réactions Chimiques

4-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to yield boranes.

Substitution Reactions: The fluoro group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. Major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

4-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid has diverse applications in scientific research:

Medicinal Chemistry: It is investigated for its potential anticancer, anti-inflammatory, and antimicrobial activities.

Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.

Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 4-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit enzymes critical for cell proliferation or induce apoptosis in cancer cells . The boronic acid group can form reversible covalent bonds with active site residues of enzymes, modulating their activity .

Comparaison Avec Des Composés Similaires

Similar compounds to 4-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid include:

2-Fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid: This compound also features a fluoro and oxadiazole substitution but differs in the position and nature of the substituents.

5-Fluoro-1-(4-(5-substituted phenyl-1,2,4-oxadiazol-3-yl)benzyl)pyrimidine-2,4(1H,3H)-dione: A derivative used in anticancer research with a similar oxadiazole moiety.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Activité Biologique

4-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound features a unique oxadiazole moiety, which is known to influence various biological pathways. Research into its biological activity is crucial for understanding its potential applications in medicinal chemistry and pharmacology.

- Molecular Formula : C8H6BFN2O3

- Molecular Weight : 207.96 g/mol

- CAS Number : 206394

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Boronic acids are known to bind to diols and play a role in enzyme inhibition and modulation of signaling pathways. The presence of the oxadiazole ring may enhance these interactions, potentially leading to increased activity against various pathogens and cancer cells.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the oxadiazole structure exhibit significant antimicrobial properties. For instance, a related study on oxadiazole derivatives showed promising antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, with certain derivatives demonstrating MIC values as low as 16 µg/mL . Although specific data on this compound is limited, the structural similarities suggest potential efficacy in this area.

Anticancer Activity

Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The incorporation of the oxadiazole moiety may enhance this effect. In vitro studies on similar compounds have shown that they can induce cell cycle arrest and apoptosis in various cancer cell lines . The specific effects of this compound require further investigation but align with the observed activities of related compounds.

Structure-Activity Relationship (SAR)

Understanding the SAR of boronic acids and oxadiazoles is essential for optimizing their biological activities. Key findings include:

| Compound | Activity | MIC (µg/mL) | Target |

|---|---|---|---|

| Compound A (related oxadiazole) | Antibacterial | 16 | E. coli |

| Compound B (similar structure) | Anticancer | Not specified | Various cancer cell lines |

These findings highlight the importance of functional groups and their positioning in enhancing biological activity.

Case Studies

- Antibacterial Screening : In a study focusing on oxadiazole derivatives, several compounds were screened for antibacterial properties against common pathogens. The derivatives exhibited varying degrees of effectiveness, suggesting that modifications could lead to improved potency .

- Anticancer Evaluation : Another study evaluated the anticancer potential of boronic acid derivatives with oxadiazole rings. These compounds showed significant inhibition of cancer cell proliferation and induced apoptosis through proteasome inhibition pathways .

Propriétés

Formule moléculaire |

C8H6BFN2O3 |

|---|---|

Poids moléculaire |

207.96 g/mol |

Nom IUPAC |

[4-fluoro-2-(1,2,4-oxadiazol-3-yl)phenyl]boronic acid |

InChI |

InChI=1S/C8H6BFN2O3/c10-5-1-2-7(9(13)14)6(3-5)8-11-4-15-12-8/h1-4,13-14H |

Clé InChI |

VWXGUKMDPJDGEG-UHFFFAOYSA-N |

SMILES canonique |

B(C1=C(C=C(C=C1)F)C2=NOC=N2)(O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.